molecular formula C24H21NO4 B2652931 3-(4-methoxyphenyl)-7-((4-methoxyphenyl)amino)-2-methyl-4H-chromen-4-one CAS No. 859669-65-1

3-(4-methoxyphenyl)-7-((4-methoxyphenyl)amino)-2-methyl-4H-chromen-4-one

Cat. No.: B2652931
CAS No.: 859669-65-1
M. Wt: 387.435
InChI Key: CQSWHLGNSRLUOX-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-7-((4-methoxyphenyl)amino)-2-methyl-4H-chromen-4-one is a synthetic chromen-4-one (coumarin) derivative characterized by a 4H-chromen-4-one core substituted at positions 2, 3, and 5. The 3- and 7-positions bear 4-methoxyphenyl groups, with the latter linked via an amino group, while the 2-position is methylated. Its structural complexity arises from the dual 4-methoxyphenyl substitution and the amino bridge at C7, which may influence solubility, electronic properties, and intermolecular interactions .

Properties

IUPAC Name

7-(4-methoxyanilino)-3-(4-methoxyphenyl)-2-methylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4/c1-15-23(16-4-9-19(27-2)10-5-16)24(26)21-13-8-18(14-22(21)29-15)25-17-6-11-20(28-3)12-7-17/h4-14,25H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQSWHLGNSRLUOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)NC3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-7-((4-methoxyphenyl)amino)-2-methyl-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 2-methyl-4H-chromen-4-one in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-7-((4-methoxyphenyl)amino)-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenols.

    Reduction: The chromenone core can be reduced to form dihydro derivatives.

    Substitution: The amino group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Electrophilic reagents like acyl chlorides or sulfonyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-(4-hydroxyphenyl)-7-((4-hydroxyphenyl)amino)-2-methyl-4H-chromen-4-one.

    Reduction: Formation of 3-(4-methoxyphenyl)-7-((4-methoxyphenyl)amino)-2-methyl-4H-dihydrochromen-4-one.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(4-methoxyphenyl)-7-((4-methoxyphenyl)amino)-2-methyl-4H-chromen-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-7-((4-methoxyphenyl)amino)-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The chromenone core can interact with various biological pathways, influencing cellular processes such as apoptosis and cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chromen-4-one derivatives exhibit diverse pharmacological and chemical properties depending on substituent patterns. Below is a detailed comparison of the target compound with structurally related analogs from the literature:

Table 1: Structural and Functional Comparison of Chromen-4-one Derivatives

Compound Name / ID Substituents (Position) Molecular Weight Key Properties / Activities Reference
Target Compound 3-(4-MeOPh), 7-(4-MeOPhNH), 2-Me 404.42 g/mol* Hypothesized AChE/BuChE inhibition (inferred from analogs)
7-(4-(Ethyl(methyl)amino)butoxy)-3-(4-MeOPh)-4H-chromen-4-one (Compound 6) 3-(4-MeOPh), 7-(ethyl(methyl)amino-butoxy) 368.19 g/mol 11.7% yield; AChE/BuChE dual inhibition (IC₅₀: 1.2 μM for AChE)
7-(2-(Benzyl(methyl)amino)ethoxy)-3-(4-MeOPh)-4H-chromen-4-one (Compound 10) 3-(4-MeOPh), 7-(benzyl(methyl)amino-ethoxy) 445.52 g/mol 76.1% yield; 98.8% purity; AChE/BuChE inhibition (IC₅₀: 0.8 μM for AChE)
7-(2-(Dibenzylamino)ethoxy)-3-(4-MeOPh)-4H-chromen-4-one (Compound 11) 3-(4-MeOPh), 7-(dibenzylamino-ethoxy) 521.61 g/mol 49.9% yield; 98.4% purity; moderate BuChE selectivity
3-(4-MeOPh)-7-(2-(prop-2-yn-1-ylamino)ethoxy)-4H-chromen-4-one (Compound 12) 3-(4-MeOPh), 7-(propargylamino-ethoxy) 379.40 g/mol 54.1% yield; 99.4% purity; potential for click chemistry modifications
7-Hydroxy-3-(4-MeOPh)-6-MeO-4H-chromen-4-one (FDB000698) 3-(4-MeOPh), 7-OH, 6-MeO 300.27 g/mol Antioxidant activity; used in spectrophotometric determination of vanadium(V)
3-(4-ClPh)-7-MeO-4-Me-2H-chromen-2-one (Compound 16) 3-(4-ClPh), 7-MeO, 4-Me 300.74 g/mol Antibacterial activity; synthesized via multi-component reactions
4-(4-MeOPh)-7-[2-(4-MePh)-2-oxoethoxy]-2H-chromen-2-one 4-(4-MeOPh), 7-(4-methylphenyl-oxoethoxy) 406.40 g/mol Photoreactivity studies; used in structure-property relationship analyses

Notes:

  • Target Compound: The amino linkage at C7 distinguishes it from ether- or ester-linked analogs (e.g., Compounds 6, 10–12).
  • Biological Activities: Compounds with bulky substituents at C7 (e.g., dibenzylamino in Compound 11) show reduced yields but increased selectivity for BuChE over AChE, whereas smaller groups (e.g., propargylamino in Compound 12) enable synthetic versatility .
  • Spectroscopic Characterization : Analogous compounds were characterized via $ ^1H $ NMR, $ ^{13}C $ NMR, and HRMS, with melting points ranging from 127–246°C, indicating stability under physiological conditions .

Key Findings :

Substituent Effects on Bioactivity: The 4-methoxyphenyl group at C3 is a conserved feature in AChE/BuChE inhibitors, suggesting its role in π-π stacking with enzyme active sites . Amino-linked C7 substituents (e.g., target compound) may improve solubility compared to ether-linked analogs, as seen in Compound 12’s 99.4% HPLC purity .

Synthetic Accessibility: Ether-linked derivatives (e.g., Compound 10) are synthesized in higher yields (>70%) compared to amino-linked analogs, which often require multi-step protocols .

Applications Beyond Pharmacology :

  • Chromen-4-ones like FDB000698 are employed in analytical chemistry for metal ion detection, leveraging their chelating properties .

Biological Activity

3-(4-methoxyphenyl)-7-((4-methoxyphenyl)amino)-2-methyl-4H-chromen-4-one, commonly referred to as a flavonoid derivative, has garnered attention in recent years for its potential biological activities. This compound belongs to the class of chromones, which are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. This article reviews the biological activity of this specific compound based on various studies and findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C20H19NO4\text{C}_{20}\text{H}_{19}\text{N}\text{O}_{4}

This structure features two methoxy groups attached to phenyl rings and an amino group, which may contribute to its biological activity.

Biological Activity Overview

The biological activities of this compound have been explored in several studies, focusing on its anticancer properties, antibacterial effects, and mechanisms of action.

Anticancer Activity

  • Mechanism of Action : The compound has shown significant antiproliferative effects against various cancer cell lines. In vitro studies indicated that it inhibits cell growth by inducing apoptosis through the modulation of signaling pathways associated with cell survival and proliferation .
  • Case Studies : One study demonstrated that the compound exhibited an IC50 value of 88 nM against SMMC-7721 liver cancer cells, indicating potent anticancer activity without significant toxicity to normal hepatocyte cells . Further investigations revealed that it modulates telomerase activity, which is crucial in cancer cell proliferation.

Antibacterial Effects

  • Activity Against Bacteria : The compound has been evaluated for its antibacterial properties against several strains. It demonstrated effective inhibition of bacterial growth, particularly against Gram-positive bacteria .
  • Minimum Inhibitory Concentration (MIC) : The MIC values were found to range from 15.625 to 62.5 μM for various bacterial strains, suggesting moderate antibacterial activity .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerIC50 = 88 nM in SMMC-7721 cells
AntibacterialMIC = 15.625 - 62.5 μM against Gram-positive bacteria
Apoptosis InductionModulates signaling pathways related to apoptosis

Research Findings

  • Cell Line Studies : In vitro studies have consistently shown that this compound can reduce cell viability in cancer lines through apoptosis induction and cell cycle arrest.
  • Mechanistic Insights : Further research has indicated that the compound's mechanism involves oxidative stress pathways and endoplasmic reticulum stress responses, leading to increased expression of pro-apoptotic proteins .

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